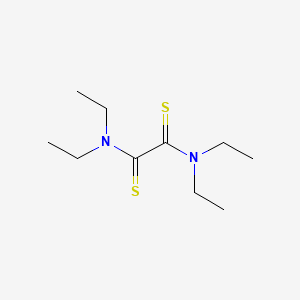

Tetraethyldithiooxamide

Description

Structure

3D Structure

Properties

CAS No. |

13749-59-2 |

|---|---|

Molecular Formula |

C10H20N2S2 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

N,N,N',N'-tetraethylethanedithioamide |

InChI |

InChI=1S/C10H20N2S2/c1-5-11(6-2)9(13)10(14)12(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

ADIGJLGLVMQTSX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)C(=S)N(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Tetraethyldithiooxamide and Its Derivatives

Established Synthetic Pathways and Reaction Conditions

The traditional synthesis of N,N,N',N'-tetraethyldithiooxamide typically involves a two-step process. The first step is the preparation of the corresponding oxamide (B166460) precursor, N,N,N',N'-tetraethyloxamide. This is commonly achieved through the reaction of oxalyl chloride with an excess of diethylamine (B46881) in an inert solvent. The diethylamine acts as both the nucleophile and the acid scavenger.

The subsequent and crucial step is the thionation of the N,N,N',N'-tetraethyloxamide. A widely used and effective method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) nih.govresearchgate.net. The reaction is typically carried out by refluxing the oxamide with Lawesson's reagent in an anhydrous, non-polar solvent such as toluene (B28343) or xylene beilstein-journals.orgnih.govresearchgate.net. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Another established, though less common, method for the synthesis of the parent dithiooxamide (B146897) involves the reaction of cyanogen (B1215507) with a source of sulfhydryl ions acs.org. While this method is effective for the unsubstituted compound, its application to the synthesis of N-substituted derivatives like tetraethyldithiooxamide is not as prevalent.

The reaction conditions for the thionation with Lawesson's reagent are critical for achieving high yields and purity. The molar ratio of the oxamide to Lawesson's reagent is a key parameter to optimize, with a slight excess of the thionating agent often being employed. The reaction temperature is typically the reflux temperature of the solvent used, and the reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methodologies. In the context of thioamide synthesis, several "green" approaches have emerged that have the potential to be applied to the production of this compound.

Ultrasound-assisted synthesis has been shown to accelerate a variety of organic reactions, including the synthesis of thioamides rsc.orgresearchgate.netacs.orgnih.govnih.gov. The use of ultrasonic irradiation can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. This technique could potentially be adapted for the thionation of N,N,N',N'-tetraethyloxamide, reducing energy consumption and reaction times.

Microwave-assisted synthesis is another powerful tool in green chemistry that has been successfully employed for the rapid synthesis of various organic compounds, including thioamides researchgate.netrsc.orgnih.govnih.govyoutube.comnih.gov. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. The application of microwave irradiation to the synthesis of this compound could offer a significant improvement in terms of efficiency and sustainability.

Solvent-free synthesis is a key principle of green chemistry that aims to eliminate the use of volatile and often hazardous organic solvents cmu.edusemanticscholar.org. Mechanochemical methods, such as ball milling, have been explored for the synthesis of thioamides using Lawesson's reagent without the need for a solvent researchgate.net. This approach not only reduces waste but can also lead to different reactivity and selectivity compared to solution-phase reactions.

While the direct application of these green methods to the synthesis of this compound is not yet widely reported in the literature, they represent promising avenues for future research to develop more sustainable and efficient synthetic protocols.

Synthesis of Functionalized and Substituted Derivatives

The synthesis of functionalized and substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications. This can involve the introduction of different alkyl or aryl groups on the nitrogen atoms or the incorporation of functional groups into the ethyl chains.

The synthesis of unsymmetrically substituted dithiooxamides can be achieved by a stepwise approach. For instance, reacting a primary amine with a dithiooxalate monoester would yield a monosubstituted dithiooxamide. Subsequent reaction of this intermediate with a different amine would lead to the formation of an unsymmetrical product acs.org.

The introduction of functional groups can be accomplished by using appropriately functionalized diethylamine derivatives in the initial reaction with oxalyl chloride. For example, using a diethylamine derivative with a protected hydroxyl or amino group would allow for the synthesis of a this compound derivative that can be further modified after the thionation step.

Furthermore, post-synthetic modification of the this compound core is also a possibility, although the reactivity of the thioamide group needs to be considered. The synthesis of various N-substituted amides and thioamides has been extensively studied, providing a toolbox of reactions that could potentially be adapted for the derivatization of this compound organic-chemistry.orgresearchgate.netrsc.orgnih.govnih.gov.

Purification and Isolation Techniques in Research Scale

The purification and isolation of this compound from the reaction mixture are crucial for obtaining a product of high purity for subsequent use. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For reactions involving Lawesson's reagent, a significant challenge is the removal of the phosphorus-containing byproducts. A recently developed chromatography-free workup procedure involves treating the reaction mixture with an alcohol, such as ethanol (B145695) or ethylene (B1197577) glycol, to convert the byproducts into more polar phosphonothioates, which can then be easily removed by extraction beilstein-journals.orgnih.gov.

Recrystallization is a common and effective method for purifying solid compounds like this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column chromatography is another powerful technique for the purification of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, with the polarity adjusted to achieve optimal separation of the desired product from any impurities.

Extraction is often used as a preliminary purification step to separate the crude product from water-soluble impurities and unreacted starting materials. This involves dissolving the reaction mixture in an organic solvent that is immiscible with water and then washing it with aqueous solutions to remove impurities.

Coordination Chemistry of Tetraethyldithiooxamide

Ligand Design Principles and Coordination Modes

The coordination behavior of tetraethyldithiooxamide is governed by several key principles, including its potential for bidentate chelation, its capacity to act as a bridging ligand, and its role in the formation of supramolecular assemblies. These coordination modes are fundamental to understanding the structural chemistry of its metal complexes.

This compound readily acts as a bidentate ligand, coordinating to a single metal center through its two sulfur atoms. This chelation results in the formation of a stable five-membered ring, a favorable arrangement in coordination chemistry. nih.gov The coordination of both sulfur atoms to the metal center enhances the stability of the resulting complex, a phenomenon known as the chelate effect. This bidentate coordination is a common feature in the chemistry of this compound with various transition metals. acs.orgnih.gov The specific geometry of the resulting complex is influenced by the nature of the metal ion and the other ligands present in the coordination sphere. ijcce.ac.ir

In addition to chelating to a single metal ion, this compound can also function as a bridging ligand, connecting two or more metal centers. This bridging behavior leads to the formation of extended one-, two-, or three-dimensional structures known as coordination polymers. uoc.grnih.govrsc.orgrsc.org The ability of the ligand to bridge metal ions is crucial for the construction of these polymeric networks. The nature of the resulting extended structure is dependent on the coordination geometry of the metal ions and the conformational flexibility of the this compound ligand.

The coordination of this compound to metal centers can also drive the formation of complex supramolecular assemblies. nih.govnih.govchemrxiv.org These assemblies are formed through a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and van der Waals forces. bath.ac.uk The specific architecture of the supramolecular assembly is dictated by the interplay of these various interactions. The study of these assemblies is a growing area of interest due to their potential applications in areas such as materials science and catalysis. escholarship.org

Transition Metal Complexes

This compound forms complexes with a wide range of transition metals. The properties and structures of these complexes are highly dependent on the specific metal ion involved.

Palladium(II) and Platinum(II) ions, with their d⁸ electron configuration, typically form square planar complexes. This compound reacts with these metal ions to form stable, often brightly colored, coordination compounds. google.comnih.govfrontiersin.org In these complexes, the this compound ligand usually acts as a bidentate sulfur-donor, occupying two of the four coordination sites around the metal center. unibg.itunime.itacs.org The remaining two sites are typically occupied by other ligands, such as halides or solvent molecules. rdd.edu.iqresearchgate.net The study of these complexes is of interest due to the potential applications of palladium and platinum compounds in catalysis and medicine. nih.govnih.govunizar.es

Table 1: Selected Palladium(II) and Platinum(II) Complexes of this compound

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

| [Pd(Et₂dto)Cl₂] | Palladium(II) | Square Planar | rdd.edu.iq |

| [Pt(Et₂dto)Cl₂] | Platinum(II) | Square Planar | unibg.it |

| [Pd(Et₂dto)₂]²⁺ | Palladium(II) | Square Planar | researchgate.net |

| [Pt(Et₂dto)(PPh₃)₂]²⁺ | Platinum(II) | Square Planar | unime.it |

Et₂dto = this compound

Nickel(II) and Cobalt(II) also form a variety of coordination complexes with this compound. scilit.comscilit.com The coordination geometry of these complexes can vary, with both octahedral and tetrahedral arrangements being observed. For instance, in the presence of weakly coordinating anions, Nickel(II) can form octahedral complexes where the this compound ligand and other ligands surround the metal ion. acs.org In other cases, tetrahedral complexes may be formed. globalauthorid.com

Cobalt(II) complexes with this compound also exhibit structural diversity. scilit.com Depending on the reaction conditions and the other ligands present, both high-spin and low-spin cobalt(II) complexes can be synthesized, leading to different magnetic and spectral properties. researchgate.netrsc.org

Table 2: Selected Nickel(II) and Cobalt(II) Complexes of this compound

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

| [Ni(Et₂dto)₂(NCS)₂] | Nickel(II) | Octahedral | acs.org |

| [Co(Et₂dto)Cl₂] | Cobalt(II) | Tetrahedral | scilit.com |

| [Ni(Et₂dto)Br₂] | Nickel(II) | Tetrahedral | globalauthorid.com |

| [Co(Et₂dto)₂(H₂O)₂]²⁺ | Cobalt(II) | Octahedral | banglajol.info |

Et₂dto = this compound

Manganese(II), Iron(II), Zinc(II), Cadmium(II), and Mercury(II) Complexes

The coordination chemistry of this compound (represented as Et₄D or L) with several divalent first-row and group 12 transition metals has been a subject of detailed investigation. Research has shown that this ligand readily forms stable complexes with Manganese(II), Iron(II), Zinc(II), Cadmium(II), and Mercury(II).

For the group 12 metals, this compound forms complexes with a general formula of [MLX₂], where M is Zn(II), Cd(II), or Hg(II), and X is a halide (Cl, Br, I). uga.edu These compounds are typically tetrahedral, with the ligand coordinating to the metal center. uga.edu The nature of the metal-sulfur bond in these complexes is of particular interest. Generally, for group 12 metal ions, the covalency of the metal-ligand bond increases down the group (Zn²⁺ < Cd²⁺ < Hg²⁺). scilit.com This trend is observed in complexes with sulfur-based ligands like thiolates and xanthates, suggesting a similar behavior in this compound complexes. scilit.comresearchgate.net

Complexes with Manganese(II) and Iron(II) have also been synthesized and characterized. wikipedia.orgunime.it Studies on Iron(II) complexes with related dithiocarbamate (B8719985) ligands show that small isomer shift values in Mössbauer spectra confirm the covalent character of the iron-sulfur bonds. nih.gov The coordination environment around the iron(II) center in such sulfur-ligated complexes can vary, and detailed structural analyses are often used to determine the precise geometry. mdpi.comrsc.org

Table 1: Examples of Group 12 Metal Complexes with this compound

This table details the types of complexes formed between this compound (L) and Group 12 metal halides.

| Metal Ion (M²⁺) | Halide (X) | Complex Formula |

| Zinc(II) | Cl, Br, I | [Zn(L)X₂] |

| Cadmium(II) | Cl, Br, I | [Cd(L)X₂] |

| Mercury(II) | Cl, Br, I | [Hg(L)X₂] |

| Data sourced from research on complexes of tetramethyl- and tetraethyl-dithiooxamide. uga.edu |

Coordination with Other Transition Metals

Beyond the metals discussed previously, this compound forms complexes with a variety of other transition metals. Its versatility as a ligand is demonstrated by its ability to coordinate with metals such as cobalt(II), nickel(II), copper(II), and gold(III). scilit.comwikipedia.orgCurrent time information in Bangalore, IN. The coordination compounds formed can exhibit different geometries and metal-to-ligand stoichiometries depending on the metal ion and reaction conditions. uokerbala.edu.iqnih.gov For instance, research on Schiff bases derived from dithiooxamide (B146897) has led to the synthesis of octahedral complexes with Co(II), Ni(II), and Cu(II), and square planar complexes with Pd(II). uokerbala.edu.iq

Furthermore, Gold(III) has been shown to form complexes with this compound, such as [AuLCl₂]ClO₄ and AuL₂₃. scilit.com The coordination chemistry also extends to other metals like Rhenium(V) and Platinum(IV). uokerbala.edu.iqchemrxiv.org The ability of transition metals to form these coordination compounds stems from the interaction between the metal ion, acting as a Lewis acid, and the ligand, which acts as a Lewis base by donating electron pairs. mtct.ac.in

Main Group Element Complexes

The formation of complexes between this compound and main group elements is less common compared to its extensive chemistry with transition metals. nih.govstrath.ac.uk Main group elements generally have less favorable orbital energies for strong bonding with ligands like CO, and similar challenges can exist for sulfur-based ligands. nih.gov However, the chemistry is not nonexistent. Research into main group element-based dithiolene complexes has shown that this compound can be used as a precursor in the formation of these species. uga.edu The development of main group chemistry has seen the isolation of novel low-valent compounds that can activate small molecules, indicating a potential for more complex coordination chemistry than traditionally assumed. strath.ac.uk The use of N-Heterocyclic Carbenes (NHCs) to stabilize main group element adducts has also broadened the scope of their coordination chemistry, allowing them to act as ligands towards transition metals. nih.gov

Organometallic Chemistry of this compound Complexes

Organometallic chemistry is specifically defined by the presence of at least one direct chemical bond between a carbon atom and a metal. ksu.edu.sasscasc.in This distinguishes organometallic compounds from coordination compounds where ligands bind through other atoms like nitrogen, oxygen, or, in the case of this compound, sulfur. barnesandnoble.com A complex containing the this compound ligand would only be considered organometallic if it also features a separate, direct metal-carbon bond. ksu.edu.sa

Formation of Metal-Carbon Bonds

Research has demonstrated that this compound can be incorporated into organometallic systems. Studies on platinum(II) have successfully produced both coordination and organometallic complexes involving this ligand. unime.it The synthesis of such compounds involves creating a stable complex where the metal center is bonded to both the sulfur atoms of the this compound and to a carbon atom of an organic group. The broader field of organometallic chemistry of thioamides shows that these sulfur-containing ligands can be used in conjunction with organometallic fragments, for example, in half-sandwich Ru(II) complexes that are active as catalysts. researchgate.net The formation of metal-carbon bonds is a key step in many catalytic cycles, and ligands like this compound can influence the stability and reactivity of the organometallic center. utc.edu

Chiral Organometallic Systems involving this compound

Chirality in metal complexes can arise even when the constituent ligands are themselves achiral. rsc.org this compound is an achiral molecule. However, when it coordinates to a metal center along with other ligands, the resulting spatial arrangement can lack a plane of symmetry, rendering the entire complex chiral. chemrxiv.orgrsc.org This is known as a "chiral-at-metal" complex. rsc.org

The synthesis of such systems has been documented, for instance, in the formation of chiral tetraaza macrocyclic complexes derived from dithiooxamide. rdd.edu.iq The chirality is a consequence of the fixed, three-dimensional structure of the coordination sphere. frontiersin.org The development of synthetic methods to control the configuration at the metal center is a significant area of research, with applications in asymmetric catalysis. chemrxiv.orgrsc.org The enantiomers of chiral metal complexes can exhibit different biological activities or catalytic efficiencies, making their separation and characterization important. nih.gov

Thermodynamics and Kinetics of Complex Formation

The stability and formation rate of metal complexes are governed by thermodynamic and kinetic principles, respectively. uomustansiriyah.edu.iqnih.gov Thermodynamics, through the stability constant (K), describes the strength of the metal-ligand interaction at equilibrium. wikipedia.orgnumberanalytics.com Kinetics describes the speed of the formation and dissociation reactions. rsc.org

Kinetic studies provide insight into the mechanism of complex formation. rsc.org Research on platinum(II) complexes of this compound has involved kinetic analysis of ligand transfer reactions, which helps to elucidate the reaction pathways and the lability of the complexes. unime.it Modern computational methods are also being used to simulate complex formation, providing detailed insights into the thermodynamic stability, kinetic rates, and the mechanistic origins of these factors. arxiv.org

This table illustrates the general process for the formation of a metal complex with a bidentate ligand (L), like this compound, and the corresponding stability constants.

| Step | Equilibrium Reaction | Stepwise Stability Constant | Overall Stability Constant |

| 1 | M + L ⇌ ML | K₁ = [ML] / ([M][L]) | β₁ = K₁ |

| 2 | ML + L ⇌ ML₂ | K₂ = [ML₂] / ([ML][L]) | β₂ = K₁ * K₂ |

| 3 | ML₂ + L ⇌ ML₃ | K₃ = [ML₃] / ([ML₂][L]) | β₃ = K₁ * K₂ * K₃ |

| This is a generalized representation. The actual stoichiometry depends on the specific metal ion and reaction conditions. wikipedia.orgijtsrd.com |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Tetraethyldithiooxamide Reactions

The predominant reaction pathway for this compound involves its function as a chelating ligand in the formation of metal complexes. The molecule contains two thioamide groups, with the sulfur and nitrogen atoms acting as potential donor sites. However, it most commonly acts as a bidentate ligand, coordinating to metal centers through its two sulfur atoms.

The fundamental mechanistic pathway for complex formation is a Lewis acid-base reaction. The key steps are:

Nucleophilic Attack: The sulfur atoms of the thioamide groups possess lone pairs of electrons, rendering them nucleophilic. They attack an electrophilic metal center (a Lewis acid).

Chelate Formation: Following the initial coordination of one sulfur atom, the geometry of the ligand facilitates the coordination of the second sulfur atom to the same metal center. This results in the formation of a stable five-membered chelate ring, a process driven by the favorable thermodynamics of the chelate effect.

In its reactions, this compound is used in stoichiometric ratios to synthesize a variety of main group and transition metal complexes. uga.edu While the sulfur atoms are the primary coordination sites, the reactivity can be influenced by the nature of the metal ion and the reaction conditions. Some theoretical studies on related dithiolene complexes suggest that ligand-centered reactions, such as the formation of inter-ligand dithioethers, can occur, although this is less commonly reported for this compound itself. researchgate.net

Factors Influencing Reaction Kinetics and Thermodynamics

The rates and outcomes of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. Thermodynamics is concerned with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG), whereas kinetics deals with the reaction rate and the activation energy (Ea) of the pathway from reactants to products. libretexts.orglibretexts.org

A reaction may yield either the kinetic or the thermodynamic product. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (more negative Gibbs free energy). wikipedia.org Reaction conditions such as temperature, pressure, and solvent can determine whether a reaction is under kinetic or thermodynamic control. wikipedia.org For reversible reactions, prolonged reaction times and higher temperatures tend to favor the formation of the more stable thermodynamic product. wikipedia.org

The stability of complexes formed with this compound is influenced by both thermodynamic and kinetic factors. samipubco.com

Kinetic Stability (Inertness vs. Lability): This refers to the rate at which the ligands of a complex are substituted. It is dependent on the activation energy of the substitution pathway. samipubco.com

While specific thermodynamic and kinetic data for this compound reactions are sparse in readily available literature, studies on analogous ligand substitution reactions provide valuable insights. For example, the investigation of a substitution reaction involving a Cu(II) complex with a Schiff base ligand revealed a positive activation enthalpy (indicating an endothermic process) and a positive activation entropy (suggesting a dissociative mechanism). samipubco.com

Table 1: Activation Parameters for a Representative Ligand Substitution Reaction samipubco.com This table presents data for the substitution reaction between [Cu(PDTC)2] and Salen ligand in DMSO, serving as an illustrative example of the parameters that govern such reactions.

| Temperature (°C) | k_obs (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| 25 | 0.16 x 10⁻¹ - 5.66 x 10⁻¹ | 46.15 | 43.64 | 70.02 |

| 30 | - | |||

| 35 | - |

Data shows that the observed rate constant (k_obs) increases with temperature, and the positive activation parameters suggest a dissociative, endothermic reaction pathway.

Mechanistic Investigations of Metal Complex Formation and Ligand Exchange

The formation of a metal complex with this compound is a form of ligand substitution, where solvent molecules initially coordinated to the metal ion are replaced by the thioamide sulfur atoms. The mechanism of such ligand exchange reactions can be associative (A), dissociative (D), or an interchange (I) mechanism. uou.ac.in

Associative (A) Mechanism: The incoming ligand (this compound) first binds to the metal center, forming an intermediate with an increased coordination number. Subsequently, the leaving ligand (e.g., a solvent molecule) detaches. This pathway is common for square planar or coordinatively unsaturated complexes. libretexts.org

Dissociative (D) Mechanism: A ligand is first cleaved from the metal complex, resulting in an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. samipubco.com

Interchange (I) Mechanism: The incoming ligand enters the outer coordination sphere and replaces a ligand from the inner sphere in a single, concerted step without a distinct intermediate. This can be further divided into associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bonding with the incoming and outgoing ligands in the transition state.

For the initial formation of a this compound complex from a solvated metal ion, the mechanism is likely associative or interchange in nature. Once a complex is formed, subsequent reactions to replace the this compound ligand or other ligands on the complex can occur through any of these pathways. The specific mechanism is influenced by factors such as the metal ion's size and charge, steric hindrance from the ligand's ethyl groups, and the nature of the solvent.

Kinetic studies of ligand exchange in similar systems, such as Cu(II) complexes with other multidentate ligands, have shown that the process can be complex, often occurring in multiple steps. inorgchemres.orgnih.gov For instance, some reactions exhibit biphasic kinetics, with a fast initial step dependent on the incoming ligand's concentration, followed by a slower, concentration-independent step. inorgchemres.org This suggests a rapid pre-equilibrium or an initial associative step, followed by a rate-determining rearrangement or dissociation. inorgchemres.orgnih.gov Changes in the kinetics when using different incoming ligands are a strong indicator of an associative mechanism, which may proceed through a ternary complex intermediate. unige.ch

Table 2: Characteristics of Ligand Substitution Mechanisms

| Mechanism | Key Feature | Intermediate | Rate Law | Factors Favoring |

| Associative (A) | Incoming ligand binds first | Higher coordination number | Second-order: Rate = k[Complex][Incoming Ligand] | Coordinatively unsaturated complexes, strong nucleophilic incoming ligand |

| Dissociative (D) | Leaving ligand departs first | Lower coordination number | First-order: Rate = k[Complex] | Sterically crowded complexes, weak metal-ligand bond |

| Interchange (I) | Concerted process | No true intermediate (transition state) | Can be first or second order | Many octahedral complexes |

Role of this compound in Stoichiometric Organic Reactions

In the context of chemical reactions, stoichiometry refers to the quantitative relationship between reactants and products. libretexts.org The primary and well-documented role of this compound in stoichiometric reactions is as a chelating ligand for the synthesis of coordination compounds. uga.edu In these syntheses, a specific, calculated amount (stoichiometric ratio) of this compound is reacted with a metal salt to produce a new complex with a defined composition.

For example, the reaction to form a 1:2 complex with a divalent metal ion (M²⁺) would follow the general stoichiometric equation:

M²⁺ + 2 (C₂H₅)₂NC(S)C(S)N(C₂H₅)₂ → [M{(C₂H₅)₂NC(S)C(S)N(C₂H₅)₂}₂]²⁺

This reaction is a stoichiometric transformation where the starting materials are consumed in a fixed ratio to form a single, discrete product. While many metal complexes containing this ligand may later be used in catalytic processes, the initial synthesis of the complex itself is a stoichiometric reaction. There is limited evidence in the surveyed literature of this compound being used as a stoichiometric reagent for other types of organic transformations outside of its capacity as a ligand.

Advanced Analytical Methodologies for Tetraethyldithiooxamide and Its Complexes

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatographic techniques are fundamental for the separation and quantification of tetraethyldithiooxamide from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound and its metal complexes. A reversed-phase HPLC method is commonly employed for their separation. The development of a robust HPLC method involves a systematic approach to optimize parameters such as column chemistry, mobile phase composition, and detector settings. nih.gov

Table 1: Illustrative HPLC Parameters and Expected Retention Time for this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile (B52724) |

| Gradient | 0-20 min, 30-90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | 12.5 min |

This table presents a hypothetical but scientifically plausible set of HPLC conditions for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a necessary step prior to GC analysis. shimadzu.com Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with nonpolar trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving chromatographic peak shape. shimadzu.com Chiral metal complexes can also be used as stationary phases in GC for the separation of enantiomers. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov SFC is particularly advantageous for the separation of complex mixtures and chiral compounds. nih.govnih.gov It offers faster analysis times and reduced solvent consumption compared to HPLC. nih.gov The use of SFC has been explored for the analysis of metal complexes, including those with structures analogous to this compound complexes. nih.govnih.gov The technique's ability to handle non-volatile and thermally labile compounds makes it a suitable alternative for the analysis of this compound and its derivatives. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of sensitivity and specificity, enabling both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound complexes, as it can provide information on the molecular weight of the complex and the identity of the metal center. nih.govijbpas.com Untargeted metabolomics approaches using LC-MS have been employed to study the effects of metals like copper on biological systems, demonstrating the technique's power in analyzing metal-containing samples. nist.gov The development of online LC-MS-NMR has further enhanced the capabilities for structural elucidation of analytes in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. Following derivatization, this compound can be analyzed by GC-MS. shimadzu.com The mass spectrometer provides a fragmentation pattern, or mass spectrum, that is unique to the derivatized analyte and can be used for its definitive identification by comparison with spectral libraries. nist.gov For instance, the mass spectrum of the related compound N,N'-Bis(2-hydroxyethyl)dithiooxamide is available in the NIST WebBook and can serve as a reference for interpreting the mass spectra of similar structures. mdpi.comrsc.org

Table 2: Representative GC-MS Parameters and Potential Fragmentation of Derivatized this compound

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Expected m/z Fragments | Molecular ion [M]+•, [M-CH3]+, [M-C2H5]+, fragments corresponding to the loss of TMS groups and cleavage of the carbon-carbon bond. |

This table outlines typical GC-MS conditions and predicted fragmentation patterns for a silylated derivative of this compound, based on established principles of mass spectrometry.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Conductometry)

Electrochemical methods are powerful tools for investigating the redox properties and stoichiometry of metal complexes of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of species in solution. researchgate.netnih.govpensoft.net By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of a compound can be obtained. researchgate.netnih.govpensoft.net The cyclic voltammogram of a nickel(II) complex with a ligand similar to this compound would be expected to show a quasi-reversible redox couple corresponding to the Ni(II)/Ni(III) transition. researchgate.netnih.gov

Table 3: Representative Cyclic Voltammetry Data for a Nickel(II)-Dithiooxamide Complex

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Solvent | Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +0.85 V |

| Cathodic Peak Potential (Epc) | +0.78 V |

| Formal Potential (E°') | +0.815 V |

| Peak Separation (ΔEp) | 70 mV |

This table provides illustrative cyclic voltammetry data for a hypothetical Ni(II)-tetraethyldithiooxamide complex, based on published data for analogous nickel complexes. researchgate.netnih.gov

Conductometry

Conductometric titration is a method used to determine the stoichiometry of complex formation in solution. The principle lies in the change in electrical conductivity of a solution as a titrant is added. When a solution of a metal ion is titrated with a solution of this compound, the formation of a stable complex leads to a change in the number and mobility of ions in the solution, resulting in a change in conductivity. The equivalence point, which corresponds to the stoichiometry of the complex, is determined from the inflection point of the titration curve.

Development and Validation of Analytical Procedures

The development and validation of analytical procedures are critical to ensure that the methods are reliable, accurate, and fit for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical methods, which include the evaluation of several key parameters. wu.ac.thchula.ac.th

A typical validation of an HPLC method for the quantitative analysis of this compound would involve the assessment of the following parameters: wu.ac.thchula.ac.th

Table 4: Key Parameters for the Validation of an HPLC Method for this compound

| Validation Parameter | Acceptance Criteria |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over a specified concentration range. |

| Accuracy | The recovery should be within 98-102% for the analyte at different concentration levels. |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |

The successful validation of an analytical method ensures the generation of high-quality, reliable data for the analysis of this compound and its complexes. wu.ac.thchula.ac.th

Applications in Materials Science and Catalysis

Precursors for Advanced Materials Synthesis

The molecular framework of tetraethyldithiooxamide makes it an excellent single-source precursor for the synthesis of various advanced materials. In this role, the compound thermally decomposes under controlled conditions, with the ligand framework providing both the sulfur and a template for the formation of specific material phases.

This compound is a viable candidate for synthesizing metal sulfide (B99878) thin films and nanostructured materials. Metal sulfides are a critical class of materials in various technologies due to their diverse electronic and optical properties. The use of single-source precursors, where one compound contains all necessary elements, offers significant advantages in controlling the stoichiometry and morphology of the final material.

Complexes of this compound with metals such as copper, zinc, nickel, and cadmium can be synthesized and subsequently decomposed via techniques like chemical vapor deposition (CVD) or thermolysis in high-boiling point solvents. nih.gov This process can yield binary metal sulfides (e.g., CuS, ZnS, NiS). The ethyl groups on the nitrogen atoms enhance the solubility of the metal complexes in organic solvents, a crucial factor for solution-based processing techniques. rsc.org Furthermore, the decomposition temperature can be tuned by the choice of the metal center, allowing for process optimization.

The synthesis of nanostructured materials, including nanoparticles, nanorods, and nanowires, can be achieved by controlling the reaction kinetics during the decomposition of the this compound-metal complex. nih.gov The ligand's structure can influence the crystal phase and morphology of the resulting metal sulfide nanocrystals. This approach is analogous to the use of metal dithiocarbamates for preparing iron sulfide and other metal sulfide nanocrystals and thin films. researchgate.netelsevierpure.com

| Target Material | Potential Precursor Complex | Synthesis Method | Potential Application |

|---|---|---|---|

| Copper(II) Sulfide (CuS) | [Cu(C10H20N2S2)Cl2] | Chemical Vapor Deposition (CVD), Thermolysis | Photovoltaics, Photocatalysis |

| Zinc Sulfide (ZnS) | [Zn(C10H20N2S2)Cl2] | Atomic Layer Deposition (ALD), Spray Pyrolysis | Luminescent materials, Optoelectronics |

| Nickel Sulfide (NiS) | [Ni(C10H20N2S2)Cl2] | Thermolysis, Hydrothermal Synthesis | Catalysis, Battery Electrodes |

| Cadmium Sulfide (CdS) | [Cd(C10H20N2S2)Cl2] | Solution-based decomposition | Quantum Dots, Photodetectors |

Many metal sulfides, such as CdS and ZnS, are semiconductors with band gaps that make them suitable for applications in photodetectors, light-emitting diodes (LEDs), and solar cells. techtarget.comsamaterials.comcityu.edu.hk The ability to produce these materials as thin films or nanoparticles from this compound-based precursors is therefore highly relevant. rsc.orghanyang.ac.kr The properties of the resulting semiconductor can be tuned by controlling the size of the nanocrystals (quantum confinement effects) or by doping with other elements.

Furthermore, metal complexes themselves can possess interesting optoelectronic properties. pku.edu.cnrsc.orgmdpi.com The interaction between the metal's d-orbitals and the ligand's molecular orbitals can lead to intense charge-transfer bands, which are useful in light-harvesting applications. pku.edu.cn By forming complexes with metals like iridium(III), ruthenium(II), or platinum(II), it is conceivable to create phosphorescent materials where the electronic properties can be fine-tuned by modifying the ligand structure. The π-conjugated system of this compound, combined with the heavy metal center, could facilitate strong spin-orbit coupling, a prerequisite for efficient phosphorescence. rsc.org

| Metal Center | Complex Type | Potential Property | Potential Application |

|---|---|---|---|

| Platinum(II) | [Pt(C10H20N2S2)Cl2] | Phosphorescence, Electroluminescence | Organic Light-Emitting Diodes (OLEDs) |

| Iridium(III) | [Ir(C10H20N2S2)2(L)]+ | Strong visible light absorption, long-lived excited states | Photosensitizers, Light-Emitting Electrochemical Cells |

| Ruthenium(II) | [Ru(bpy)2(C10H20N2S2)]2+ | Metal-to-Ligand Charge Transfer (MLCT) | Dye-Sensitized Solar Cells (DSSCs) |

| Copper(I) | [Cu(C10H20N2S2)(PPh3)]+ | Thermally Activated Delayed Fluorescence (TADF) | Next-generation OLEDs |

Functional materials are designed to exhibit specific properties in response to external stimuli, such as light, heat, or mechanical force. nih.govrsc.org One emerging area is that of mechanoresponsive luminescent (MRL) materials, which change their emission color or intensity when ground, sheared, or stretched. nih.govunifr.chmdpi.com This phenomenon often arises from a change in the molecular packing or a transition between different crystalline and amorphous states.

Organometallic complexes, particularly those of gold(I), platinum(II), and copper(I), have shown significant promise as MRL materials. unifr.ch The design of these materials often involves π-conjugated ligands that can participate in intermolecular interactions (e.g., π-π stacking). This compound, with its planar thioamide core and π-system, is an excellent candidate for incorporation into such materials. Gold(I) complexes involving sulfur-containing ligands are well-known, and a complex of this compound with gold could potentially exhibit MRL properties. Mechanical force could alter the intermolecular Au···Au (aurophilic) interactions or the π-stacking of the ligands, leading to a detectable change in luminescence.

Catalytic Applications of this compound Complexes

The ability of this compound to act as a chelating ligand, binding to metal ions through its two sulfur atoms, makes it a candidate for applications in catalysis. The ligand can stabilize the metal center, modify its electronic properties, and influence the steric environment around it, all of which are key factors in catalyst design.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to the synthesis of fine chemicals and pharmaceuticals. nih.govmdpi.com Transition metal complexes are the workhorses of this field, driving reactions such as cross-coupling, hydrogenation, and hydroformylation. eie.grnih.govsigmaaldrich.com The performance of these catalysts is critically dependent on the nature of the ligands bound to the metal. nih.govsolvias.com

While phosphines and N-heterocyclic carbenes (NHCs) are the most common ligands, there is growing interest in ligands containing other donor atoms. nih.govbeilstein-journals.org The sulfur donors in this compound are "soft" and tend to form strong covalent bonds with soft late transition metals like palladium(II), platinum(II), and rhodium(I), which are highly active in many catalytic processes. A complex of this compound with palladium could potentially catalyze cross-coupling reactions like the Suzuki or Heck reactions. eie.grnih.gov The ligand would stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle. Similarly, its rhodium or ruthenium complexes could be explored for hydrogenation or transfer hydrogenation reactions. mdpi.com The ethyl groups provide steric bulk, which can influence selectivity, and enhance solubility in organic solvents commonly used for homogeneous catalysis. rsc.org

A major drawback of homogeneous catalysis is the difficulty of separating the catalyst from the products. wikipedia.orgresearchgate.net One solution is to immobilize the molecular catalyst onto a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable. nih.govnih.gov

This compound complexes can be adapted for heterogeneous catalysis through several design strategies. osti.gov The ligand itself could be chemically modified with a reactive group, such as a silane, allowing it to be covalently grafted onto the surface of silica (B1680970) or other metal oxides. Subsequent coordination with a metal precursor would yield a supported catalyst. nih.govflinders.edu.au Alternatively, a pre-formed this compound metal complex could be immobilized through physisorption or encapsulation within the pores of materials like zeolites or metal-organic frameworks (MOFs). nih.govutwente.nl This approach combines the high activity and selectivity of a molecular catalyst with the practical advantages of a solid catalyst. osti.gov

For instance, a palladium-tetraethyldithiooxamide complex could be immobilized on silica and used in a flow reactor for continuous cross-coupling reactions. This design would prevent leaching of the precious metal into the product stream and allow for long-term catalyst stability.

Mechanistic Studies of Catalytic Cycles

The exploration of this compound in the realm of catalysis is an area of growing interest, although detailed mechanistic studies of its catalytic cycles are still emerging in the scientific literature. The catalytic activity of coordination compounds is intrinsically linked to the ability of the central metal ion to cycle through different oxidation states, a process that is heavily influenced by the electronic properties of the surrounding ligands. In complexes involving this compound, the sulfur donor atoms play a crucial role in modulating the electron density at the metal center, which in turn affects the key steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.

While specific, well-elucidated catalytic cycles for this compound complexes are not extensively documented in publicly available literature, the known coordination chemistry of dithiooxamide (B146897) derivatives allows for postulation of their potential roles in catalysis. For instance, in oxidation reactions, a this compound complex of a transition metal could facilitate the activation of an oxidant, such as hydrogen peroxide or molecular oxygen. rsc.orgwikipedia.org The proposed general steps in such a catalytic cycle would likely involve:

Substrate Binding: The organic substrate binds to the metal center of the this compound complex.

Oxidant Activation: The oxidant coordinates to the metal center, which is electronically tuned by the this compound ligand to facilitate the cleavage of the oxidant's bonds.

Oxygen Transfer: The activated oxygen species is transferred to the substrate, leading to the oxidized product.

Product Release and Catalyst Regeneration: The oxidized product dissociates from the metal center, and the catalyst returns to its initial state, ready to begin a new cycle.

The electron-donating nature of the this compound ligand, through its sulfur atoms, can stabilize higher oxidation states of the metal, which is often a key requirement for oxidative catalysis. mdpi.com The fine-tuning of the electronic and steric properties of the ligand, for example by modifying the ethyl groups, could lead to enhanced catalytic activity and selectivity. uokerbala.edu.iq

It is important to note that the study of catalytic mechanisms often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. beilstein-journals.org As research into the catalytic applications of this compound complexes progresses, it is anticipated that detailed mechanistic insights will be unveiled, paving the way for the rational design of new and efficient catalysts for a variety of organic transformations.

Crystal Engineering and Design of Extended Solids

The field of crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties, and this compound has emerged as a valuable building block in this endeavor. rsc.org Its ability to act as a bridging ligand, coordinating to two or more metal centers, allows for the construction of extended one-, two-, and three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). connectedpapers.comias.ac.inkent.ac.uk

The design of extended solids using this compound is governed by several key factors, including the coordination geometry of the metal ion, the conformation of the ligand, and the nature of the counter-ions and solvent molecules present during crystallization. The sulfur atoms of the thioamide groups are the primary coordination sites, and their ability to bridge metal centers is fundamental to the formation of polymeric structures.

Research has shown that dithiooxamide ligands can lead to the formation of diverse network topologies. maxapress.commdpi.com While specific crystallographic data for a wide range of this compound-based extended solids is not comprehensively compiled in a single source, the principles of their design can be illustrated through general examples of coordination polymers. The interaction between the metal ions and the this compound ligands can result in various structural motifs, such as linear chains, layered sheets, and intricate three-dimensional networks.

A hypothetical example of a one-dimensional coordination polymer formed from a metal (II) salt (MX₂) and this compound (TEDTO) could be represented as [M(TEDTO)X₂]n. In this structure, the this compound ligand would bridge adjacent metal centers, forming an infinite chain. The properties of such a material, including its thermal stability, porosity, and potential for guest inclusion, would be dictated by the nature of the metal, the halide (X), and the packing of the polymer chains in the crystal lattice.

Q & A

Q. What frameworks ensure ethical rigor in studies involving this compound and human-derived samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.